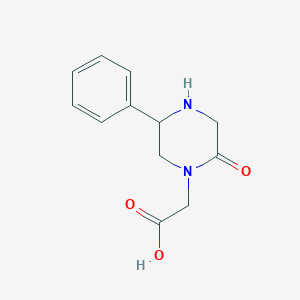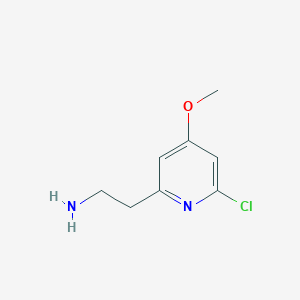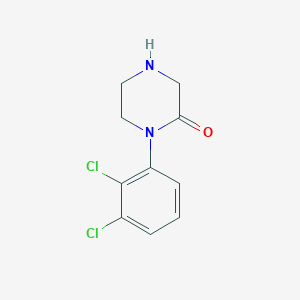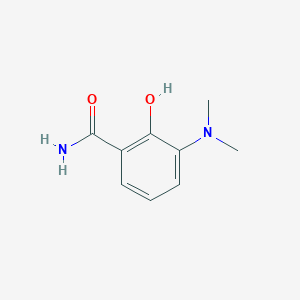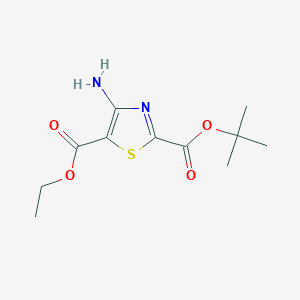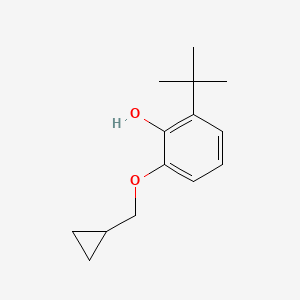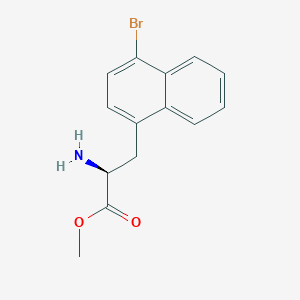
3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester is an organic compound that belongs to the class of naphthylalanine derivatives. This compound is characterized by the presence of a bromine atom attached to the naphthalene ring, which is further connected to an alanine moiety esterified with methanol. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester typically involves the bromination of 1-naphthylalanine followed by esterification. One common method includes the use of bromine in an organic solvent such as dichloromethane to introduce the bromine atom into the naphthalene ring. The resulting brominated product is then reacted with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-(4-substituted-1-naphthyl)-L-alanine methyl ester derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 3-(4-Bromo-1-Naphthyl)-L-alanine alcohol.
Scientific Research Applications
3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthalene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1-Naphthyl)-L-alanine
- 3-(4-Bromo-1-Naphthyl)-L-alanine ethyl ester
- 3-(4-Bromo-1-Naphthyl)-L-alanine isopropyl ester
Uniqueness
Compared to its analogs, 3-(4-Bromo-1-Naphthyl)-L-alanine methyl ester exhibits unique properties due to the presence of the methyl ester group. This group influences the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C14H14BrNO2 |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(4-bromonaphthalen-1-yl)propanoate |
InChI |
InChI=1S/C14H14BrNO2/c1-18-14(17)13(16)8-9-6-7-12(15)11-5-3-2-4-10(9)11/h2-7,13H,8,16H2,1H3/t13-/m0/s1 |
InChI Key |
HLQNJCVZCYBNNB-ZDUSSCGKSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C2=CC=CC=C12)Br)N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C2=CC=CC=C12)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


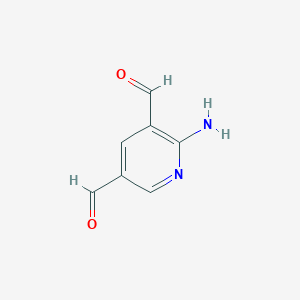
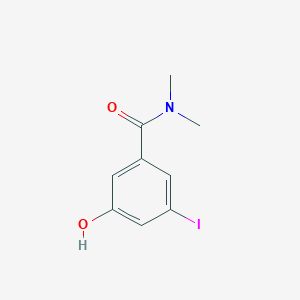
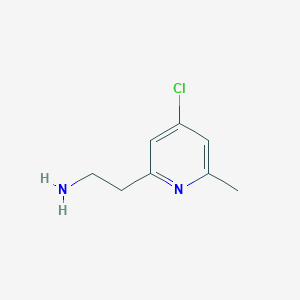
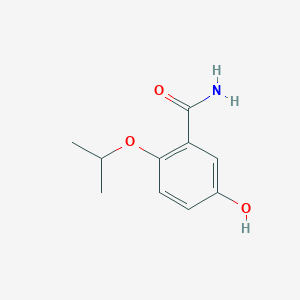
![2-[4-Chloro-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14856257.png)
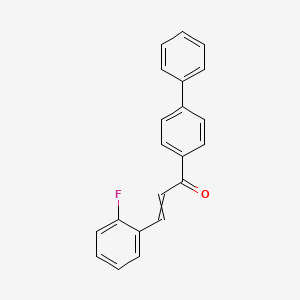
![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14856272.png)
